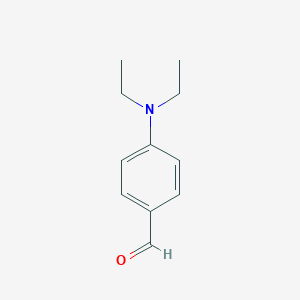

4-Diethylaminobenzaldehyde

Descripción

Overview of Aldehyde Dehydrogenase (ALDH) Superfamily and its Significance in Biological Systems

The aldehyde dehydrogenase (ALDH) superfamily comprises a group of enzymes that are crucial for various physiological and biosynthetic processes. mdpi.com In humans, this superfamily consists of 19 isoenzymes that play a vital role in the detoxification of a wide range of endogenous and exogenous aldehydes by catalyzing their oxidation to the corresponding carboxylic acids. mdpi.comfrontiersin.org This detoxification mechanism is essential for protecting the body from the harmful effects of aldehyde accumulation. mdpi.com

The significance of the ALDH superfamily extends beyond detoxification. These enzymes are involved in numerous metabolic pathways, including the synthesis of retinoic acid, a key molecule in cellular differentiation and development. mdpi.comnih.govmdpi.com ALDHs also contribute to cellular homeostasis by producing NAD(P)H, which is critical for various biosynthetic reactions and maintaining the cell's redox balance. mdpi.com Furthermore, some ALDHs exhibit non-enzymatic functions, such as binding to hormones and absorbing ultraviolet radiation. nih.gov Given their diverse roles, dysfunction in ALDH enzymes has been linked to several diseases, and their overexpression is often associated with cancer and resistance to chemotherapy. mdpi.comfrontiersin.org

Historical Context of 4-(Diethylamino)benzaldehyde as an ALDH Inhibitor

The identification of 4-(diethylamino)benzaldehyde (DEAB) as an inhibitor of aldehyde dehydrogenase dates back over a quarter of a century. acs.org It was initially developed as a reversible and competitive inhibitor of ALDH enzymes, offering a less toxic alternative to irreversible inhibitors like disulfiram. nih.gov Early research demonstrated that DEAB could sensitize cancer cells to the effects of certain chemotherapy drugs by inhibiting ALDH-mediated drug metabolism. acs.org

Initially, DEAB was considered a potent inhibitor of the cytosolic ALDH1 isoform but not the mitochondrial ALDH2. nih.gov This led to the belief that it could be used to specifically identify cellular ALDH1A1 activity. nih.gov However, subsequent research has revealed that DEAB is a broader inhibitor of ALDHs, affecting multiple isoforms. acs.orgnih.gov Despite its long-standing use in research, particularly in cancer biology, the precise structural basis of its inhibitory action on ALDH remained poorly understood for many years. acs.org A significant breakthrough came with the first crystal structure of an ALDH enzyme in complex with DEAB, which provided crucial insights into its mechanism of action. acs.org

Current State of Research on 4-(Diethylamino)benzaldehyde and its Analogues

Current research on 4-(diethylamino)benzaldehyde (DEAB) continues to explore its role as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms. acs.orgnih.govnih.govwhiterose.ac.uk While DEAB is widely used as an ALDH inhibitor, studies have shown that it can also act as a substrate for some ALDH isoforms, such as ALDH3A1 and, to a much lesser extent, ALDH1A1. ebi.ac.uk It is a potent inhibitor of ALDH1A1 and also inhibits several other isoforms, including ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, and ALDH5A1. nih.gov The mode of inhibition is generally competitive with the aldehyde substrate for some isoforms, while it can act as an irreversible inactivator for others, like ALDH7A1. acs.orgmedchemexpress.comfrontiersin.org

Recognizing the limitations of DEAB's broad specificity, recent research has focused on synthesizing and evaluating analogues of DEAB to develop more potent and selective ALDH inhibitors. acs.orgnih.govnih.govwhiterose.ac.uk A 2022 study reported the synthesis of 40 DEAB analogues and their evaluation against various ALDH isoforms. acs.orgnih.govnih.govwhiterose.ac.uk This research identified analogues with increased potency and selectivity for specific isoforms, such as ALDH1A3 and ALDH3A1. acs.orgnih.govnih.govwhiterose.ac.uk For instance, certain analogues demonstrated significantly greater cytotoxicity against prostate cancer cell lines compared to the parent compound, DEAB. acs.orgnih.govnih.govwhiterose.ac.uk These findings highlight the potential of the DEAB scaffold for developing targeted cancer therapies. acs.orgnih.govnih.govwhiterose.ac.uk

Inhibitory Activity of DEAB and its Analogues on ALDH Isoforms

| Compound/Analogue | Target ALDH Isoform | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH1A1 | IC50 = 57 nM, Ki = 4-9.8 nM | nih.govmedchemexpress.comambeed.com |

| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH1A2 | IC50 = 1.2 µM | |

| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH1A3 | IC50 = 3.0 µM | |

| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH1B1 | IC50 = 1.2 µM | |

| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH2 | IC50 = 0.16 µM | |

| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH5A1 | IC50 = 13 µM | |

| 4-(Diethylamino)benzaldehyde (DEAB) | ALDH7A1 | KI = 100 µM (irreversible) | acs.org |

| Analogue 14 | ALDH1A3 | Potent Inhibitory Activity | acs.orgnih.govnih.govwhiterose.ac.uk |

| Analogue 15 | ALDH1A3 | Potent Inhibitory Activity | acs.orgnih.govnih.govwhiterose.ac.uk |

| Analogue 16 | ALDH1A3 | Potent Inhibitory Activity | acs.orgnih.govnih.govwhiterose.ac.uk |

| Analogue 18 | ALDH3A1 | Potent Inhibitory Activity | acs.orgnih.govnih.govwhiterose.ac.uk |

| Analogue 19 | ALDH3A1 | Potent Inhibitory Activity | acs.orgnih.govnih.govwhiterose.ac.uk |

Significance of Research on 4-(Diethylamino)benzaldehyde in Drug Discovery and Chemical Biology

The study of 4-(diethylamino)benzaldehyde (DEAB) holds considerable significance in the realms of drug discovery and chemical biology, primarily due to its interaction with the aldehyde dehydrogenase (ALDH) superfamily. mdpi.com ALDH enzymes are overexpressed in various types of tumors and are considered a viable target for therapeutic intervention. acs.orgnih.govnih.govwhiterose.ac.uk DEAB, as a known ALDH inhibitor, serves as a crucial tool in this area of research. medchemexpress.comambeed.com

In drug discovery, DEAB and its analogues are being investigated for their potential as anticancer agents. acs.orgnih.govnih.govwhiterose.ac.uk Research has shown that inhibiting ALDH activity can sensitize cancer stem cells to conventional therapies like chemotherapy and radiotherapy. researchgate.net The development of DEAB analogues with enhanced potency and selectivity for specific ALDH isoforms is a promising strategy for creating more effective and targeted cancer treatments. acs.orgnih.govnih.govwhiterose.ac.uk

From a chemical biology perspective, DEAB is an invaluable probe for studying the roles of ALDH enzymes in various biological processes. mdpi.com Its use in assays like the ALDEFLUOR™ assay helps in the identification and isolation of cell populations with high ALDH activity, which are often enriched in cancer stem cells. nih.gov Understanding the mechanism of how DEAB and its more selective analogues inhibit different ALDH isoforms provides fundamental insights into the structure-function relationships of these enzymes, which is critical for elucidating their roles in both health and disease. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(diethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFZZNNFORDXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021963 | |

| Record name | 4-(Diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-21-8 | |

| Record name | 4-(Diethylamino)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylamino)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Diethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diethylaminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(N,N-DIETHYLAMINO)BENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S640XWL10H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of 4 Diethylamino Benzaldehyde

Synthetic Routes for 4-(Diethylamino)benzaldehyde

The introduction of a formyl group onto an activated aromatic ring, such as N,N-diethylaniline, is the key transformation in the synthesis of 4-(diethylamino)benzaldehyde. This can be achieved through several established methods, primarily involving condensation and nucleophilic substitution reactions.

Condensation reactions are a classical approach for the formylation of electron-rich aromatic compounds. The Vilsmeier-Haack and Duff reactions are notable examples.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich arenes. thieme-connect.dethieme-connect.dewikipedia.org It employs a Vilsmeier reagent, typically a substituted chloroiminium ion, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). thieme-connect.dewikipedia.org This electrophilic reagent then attacks the electron-rich aromatic ring of a substrate such as N,N-dimethylaniline. thieme-connect.de The resulting iminium ion is subsequently hydrolyzed during workup to yield the corresponding aryl aldehyde. wikipedia.org A typical procedure for a related compound, 4-(dimethylamino)benzaldehyde (B131446), involves the dropwise addition of POCl₃ to a mixture of DMF and N,N-dimethylaniline, followed by heating and subsequent basic workup. thieme-connect.de

Another method is the Duff reaction , which utilizes hexamethylenetetramine (urotropine) as the formylating agent, often in the presence of an acid catalyst like a mixture of trifluoroacetic acid and glacial acetic acid. wikipedia.orggoogle.com This reaction is particularly effective for highly activated aromatic compounds, including phenols and dialkylanilines. wikipedia.orggoogle.com The formylation preferentially occurs at the ortho position to the activating group, unless these positions are blocked, in which case para-substitution is observed. wikipedia.org The mechanism involves the generation of an iminium species from the protonated hexamine, which then undergoes electrophilic aromatic substitution. A subsequent intramolecular redox reaction and hydrolysis yield the final aldehyde product. wikipedia.org

| Reaction | Formylating Agent | Substrate Requirement | Typical Conditions |

| Vilsmeier-Haack Reaction | Vilsmeier reagent (e.g., from DMF/POCl₃) thieme-connect.dewikipedia.org | Electron-rich arenes (e.g., anilines, phenols) wikipedia.org | Reaction with Vilsmeier reagent followed by hydrolysis wikipedia.org |

| Duff Reaction | Hexamethylenetetramine wikipedia.org | Strongly electron-donating substituents on the aromatic ring wikipedia.org | Acidic catalyst (e.g., trifluoroacetic acid) and heat wikipedia.orggoogle.com |

Nucleophilic aromatic substitution (SNAr) provides an alternative and efficient route to 4-(diethylamino)benzaldehyde and its analogues. nih.govacs.org This method typically involves the reaction of a starting material containing a good leaving group, such as a halogen, positioned para to the aldehyde functionality, with a nucleophile like diethylamine. nih.govacs.org

For instance, analogues of 4-(diethylamino)benzaldehyde have been synthesized via a one-step nucleophilic aromatic substitution of a fluorine atom on a substituted benzaldehyde (B42025) with a desired secondary amine. nih.govacs.org The presence of the electron-withdrawing aldehyde group para to the fluorine facilitates the nucleophilic attack by the amine. nih.govacs.org These reactions are often carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) and can proceed at temperatures ranging from room temperature to 100°C, affording the products in good yields. nih.gov

| Feature | Description |

| Starting Material | Substituted benzaldehyde with a para-leaving group (e.g., 4-fluorobenzaldehyde) nih.govacs.org |

| Nucleophile | Secondary amine (e.g., diethylamine) nih.gov |

| Reaction Conditions | Solvent (e.g., DMF), Base (e.g., K₂CO₃), Heat (25-100°C) nih.gov |

| Mechanism | Nucleophilic aromatic substitution (SNAr) nih.govacs.org |

| Yields | Generally good (33-100%) nih.govacs.org |

Synthesis of 4-(Diethylamino)benzaldehyde Analogues and Derivatives

The aldehyde functionality of 4-(diethylamino)benzaldehyde serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, thiosemicarbazones, and fluorogenic probes.

Schiff bases, or imines, are readily synthesized through the condensation reaction of 4-(diethylamino)benzaldehyde with primary amines. ontosight.aipjmhsonline.comkemdikbud.go.idresearchgate.net This reaction typically involves refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid. pjmhsonline.comkemdikbud.go.id

For example, a Schiff base has been prepared by reacting 4-(diethylamino)benzaldehyde with (4-(diethylamino)phenyl)hydrazine to form 4-(diethylamino)benzaldehyde ((4-(diethylamino)phenyl)methylene)hydrazone. ontosight.ai Similarly, the condensation of 4-(dimethylamino)benzaldehyde, a related compound, with various primary amines like aniline (B41778) and 2,4-diamine-5-(3,4,5-trimethoxybenzyl)pyrimidine has been reported to yield the corresponding Schiff bases. pjmhsonline.comkemdikbud.go.id These reactions are often carried out in alcoholic solvents and may be catalyzed by a few drops of glacial acetic acid. pjmhsonline.comkemdikbud.go.id The resulting Schiff bases can be isolated as crystalline solids. kemdikbud.go.id

Thiosemicarbazones are a class of compounds synthesized by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. core.ac.uk Derivatives of the related compound, 4-(dimethylamino)benzaldehyde, have been extensively studied. core.ac.ukacs.orgnih.govacs.orgresearchgate.netnih.goviucr.orgnih.gov The synthesis involves reacting 4-(dimethylamino)benzaldehyde with a substituted or unsubstituted thiosemicarbazide in a solvent like ethanol (B145695). core.ac.uknih.gov

For instance, 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone was prepared by the dropwise addition of an ethanol solution of 4-dimethylamino)benzaldehyde to a solution of 4-ethyl-3-thiosemicarbazide (B82095) in ethanol. nih.goviucr.org The reaction mixture is often heated to ensure completion, and upon cooling, the thiosemicarbazone product crystallizes out. nih.gov These thiosemicarbazone derivatives can act as ligands and form complexes with various metal ions. acs.orgnih.govacs.org

| Reactants | Product | Reaction Conditions |

| 4-(Dimethylamino)benzaldehyde and Thiosemicarbazide core.ac.uk | 2-((4-(dimethylamino)benzylidene)hydrazine-1-carbothioamide core.ac.uk | Reflux in hot ethanol core.ac.uk |

| 4-(Dimethylamino)benzaldehyde and 4-Ethyl-3-thiosemicarbazide nih.goviucr.org | 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone nih.goviucr.org | Dropwise addition in ethanol, followed by heating nih.gov |

| 4-(Dimethylamino)benzaldehyde and S-Benzyldithiocarbazate researchgate.net | Benzyl N'-(4-dimethylaminobenzylidene)hydrazinecarbodithioate researchgate.net | Refluxing equimolar amounts in absolute ethanol researchgate.net |

The 4-(diethylamino)benzaldehyde scaffold is a key component in the design and synthesis of fluorogenic probes, which are molecules that exhibit a change in their fluorescent properties upon interaction with a specific analyte or environment. mdpi.comresearchgate.netchemrxiv.orgthno.orgnih.gov The strong electron-donating diethylamino group coupled with the electron-withdrawing aldehyde or a derivative thereof creates a "push-pull" system that is often responsible for the molecule's fluorescent properties. mdpi.com

The synthesis of these probes often involves modifying the aldehyde group or using the entire 4-(diethylamino)benzaldehyde unit as a building block. For example, a fluorogenic probe for aldehyde dehydrogenase (ALDH) was synthesized by combining a fluorescent naphthalimide derivative with an isatin (B1672199) motif, where 4-(diethylamino)benzaldehyde analogues have been explored as ALDH inhibitors. researchgate.netchemrxiv.org In another instance, a fluorogenic probe for formaldehyde (B43269) was developed by introducing a hydrazonate group to the C-2 position of a 7-(diethylamino)coumarin, a structure related to the 4-(diethylamino)benzaldehyde scaffold. thno.org The synthesis of these complex molecules often involves multi-step procedures, including condensation and substitution reactions. mdpi.com

Optimization of Synthetic Conditions and Yields

The synthesis of 4-(diethylamino)benzaldehyde is most commonly achieved through two primary routes: the Vilsmeier-Haack reaction and nucleophilic aromatic substitution. Optimization of these methods focuses on improving reaction efficiency, increasing yields, and ensuring product purity.

The Vilsmeier-Haack reaction provides a direct method for the formylation of N,N-diethylaniline. This reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net The electrophilic chloroiminium ion formed attacks the electron-rich N,N-diethylaniline, followed by hydrolysis to yield the desired aldehyde. Optimization of this reaction involves controlling the stoichiometry of the reagents and the reaction temperature, which is often kept low during the initial addition. google.com For instance, in related Vilsmeier formylations, the reaction is cooled to around -15°C before the addition of the aromatic substrate and then allowed to warm. google.com

Another widely used and extensively optimized method is the nucleophilic aromatic substitution of a 4-halogenated benzaldehyde, typically 4-fluorobenzaldehyde (B137897), with diethylamine. The presence of the electron-withdrawing aldehyde group facilitates the nucleophilic attack on the aromatic ring. acs.org Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. Potassium carbonate (K₂CO₃) is a commonly used base to enhance the nucleophilicity of diethylamine. nih.gov N,N-Dimethylformamide (DMF) is a frequent solvent choice. acs.orgnih.gov Reaction temperatures are generally elevated, often in the range of 90-100°C, with reaction times spanning several hours to achieve high conversion. nih.gov Yields for analogues synthesized under these standard conditions can be quite good, ranging from 33% to as high as 100%. acs.orgnih.gov

Reductive amination is another significant class of reactions, though more commonly used for the synthesis of derivatives starting from 4-(diethylamino)benzaldehyde rather than its initial synthesis. osti.govpreprints.org This method involves the reaction of an aldehyde with an amine in the presence of a reducing agent. preprints.orgresearchgate.net The optimization of reductive amination processes involves the careful selection of catalysts, such as rhodium or nickel-based catalysts, and reducing agents like sodium borohydride (B1222165) or molecular hydrogen. preprints.orgd-nb.info Reaction conditions such as temperature, solvent, and pressure are tailored to maximize the yield of the desired amine. d-nb.inforsc.org

Detailed research findings have demonstrated the impact of substituents and reaction conditions on the synthesis of various 4-(dialkylamino)benzaldehyde analogues. For example, the reaction of 4-fluorobenzaldehyde with different secondary amines has been shown to produce the corresponding products in variable yields, highlighting the influence of the amine's structure.

Table 1: Synthesis of 4-(Dialkylamino)benzaldehyde Analogues via Nucleophilic Aromatic Substitution

| Product | Starting Aldehyde | Amine | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-(Dipropylamino)benzaldehyde | 4-Fluorobenzaldehyde | Dipropylamine (B117675) | 100 °C, 48 h | 56% | nih.gov |

| 4-(Piperidin-1-yl)benzaldehyde | 4-Fluorobenzaldehyde | Piperidine | 100 °C, 24 h | 66.7% | nih.gov |

| 4-(4-Methylpiperazin-1-yl)benzaldehyde | 4-Fluorobenzaldehyde | 1-Methylpiperazine | 90 °C, 24 h | 96.7% | nih.gov |

Green Chemistry Approaches in 4-(Diethylamino)benzaldehyde Synthesis (Potential Research Area)

In line with the growing importance of sustainable chemical manufacturing, the development of green chemistry approaches for the synthesis of 4-(diethylamino)benzaldehyde is an emerging area of research. univpancasila.ac.id Green chemistry focuses on designing processes that reduce or eliminate the use and generation of hazardous substances, improve atom economy, and often utilize renewable resources or more benign reaction conditions. univpancasila.ac.id

One potential avenue for greener synthesis is the use of alternative solvents and catalysts. Traditional syntheses often rely on volatile organic solvents like DMF. Research into related reactions, such as the Knoevenagel condensation with the similar compound 4-(dimethylamino)benzaldehyde, has explored the use of ionic liquids as environmentally benign solvents and catalysts. researchgate.netarkat-usa.org Ionic liquids are non-volatile and can be designed to have specific catalytic properties, potentially leading to higher efficiency and easier product separation. researchgate.net

Another key principle of green chemistry is the development of more efficient catalytic systems. For reactions like reductive amination, which are crucial for producing derivatives, moving from stoichiometric reducing agents to catalytic hydrogenation is a significant improvement. researchgate.net The development of highly active and selective heterogeneous catalysts that can be easily recovered and reused would further enhance the green credentials of such processes. researchgate.net

Furthermore, process intensification through technologies like continuous-flow synthesis represents a promising green approach. A continuous-flow protocol was developed for the palladium-catalyzed reductive carbonylation of aryl bromides to aryl aldehydes using syngas (a mixture of carbon monoxide and hydrogen). lookchem.com This method allows for precise control over reaction parameters, including the stoichiometric ratio of gases, leading to intensified conditions and potentially higher yields and safety compared to batch processes. lookchem.com Applying such flow chemistry principles to the Vilsmeier-Haack reaction or nucleophilic substitution could lead to more efficient and sustainable production of 4-(diethylamino)benzaldehyde.

Spectroscopic and Analytical Characterization in Research of 4 Diethylamino Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(Diethylamino)benzaldehyde, ¹H NMR and ¹³C NMR are used to map out the proton and carbon frameworks of the molecule, respectively. nih.gov

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of 4-(Diethylamino)benzaldehyde, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the aldehyde, aromatic, and diethylamino protons. nih.gov

The aldehyde proton (-CHO) characteristically appears as a sharp singlet in the downfield region of the spectrum, a result of the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring appear as two distinct doublets, consistent with a para-substituted pattern. The protons on the diethylamino group split into a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, arising from coupling with their respective neighbors. nih.gov

Table 1: Characteristic ¹H NMR Chemical Shifts for 4-(Diethylamino)benzaldehyde

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

|---|---|---|---|

| Aldehyde (CHO) | ~9.7 | Singlet | N/A |

| Aromatic (CH) | ~7.7 | Doublet | ~8.9 |

| Aromatic (CH) | ~6.7 | Doublet | ~8.9 |

| Methylene (N-CH₂) | ~3.4 | Quartet | ~7.1 |

Note: Exact chemical shifts and coupling constants can vary slightly based on the solvent and spectrometer frequency used. nih.gov

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. youtube.com In the spectrum of 4-(Diethylamino)benzaldehyde, distinct peaks are observed for the carbonyl carbon, the four unique aromatic carbons, and the two carbons of the ethyl groups. The carbonyl carbon is the most deshielded, appearing furthest downfield. youtube.com The carbon attached to the nitrogen atom (C-N) is also significantly downfield, while the other aromatic carbons and the aliphatic carbons appear at more upfield positions. nih.govyoutube.com

Table 2: Characteristic ¹³C NMR Chemical Shifts for 4-(Diethylamino)benzaldehyde

| Carbon Assignment | Chemical Shift (δ) (ppm) |

|---|---|

| Carbonyl (C=O) | ~190.1 |

| Aromatic (C-N) | ~152.9 |

| Aromatic (CH) | ~132.3 |

| Aromatic (C-CHO) | ~124.9 |

| Aromatic (CH) | ~110.8 |

| Methylene (N-CH₂) | ~44.8 |

Note: Chemical shifts are approximate and can vary with experimental conditions. nih.gov

Mass Spectrometry (MS) in Compound Identification and Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For 4-(Diethylamino)benzaldehyde (C₁₁H₁₅NO), HRMS analysis would typically be performed on the protonated molecule [M+H]⁺. The experimentally determined exact mass is compared to the theoretically calculated mass to confirm the compound's identity with high confidence. nih.govacs.org

Table 3: HRMS Data for 4-(Diethylamino)benzaldehyde

| Ion Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

|---|

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. lcms.cz This method is particularly useful for analyzing 4-(Diethylamino)benzaldehyde in complex mixtures, such as biological samples or reaction products. sielc.comnih.gov The LC step first separates the target compound from other components in the sample. The separated compound then enters the mass spectrometer, where it is ionized. In MS/MS, a specific parent ion (e.g., the molecular ion at m/z 177 or the protonated molecule at m/z 178) is selected, fragmented, and the resulting daughter ions are detected. This process provides a highly specific and sensitive signature for the compound, enabling accurate quantification and identification even at very low concentrations. lcms.cznih.gov Common fragments observed for this compound include the molecular ion (m/z 177) and fragments corresponding to the loss of methyl or ethyl groups (e.g., m/z 162, 134). nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov While IR spectroscopy measures the absorption of infrared light by bonds with a changing dipole moment, Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability. photothermal.com Together, they provide a comprehensive vibrational fingerprint of the molecule, allowing for the identification of specific functional groups. nih.gov

The IR and Raman spectra of 4-(Diethylamino)benzaldehyde are characterized by several key vibrational bands. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the aldehyde group, which appears in a characteristic region of the IR spectrum. Other important vibrations include the C-N stretching of the diethylamino group, C-H stretching from both the aromatic ring and the aliphatic ethyl groups, and the C=C stretching vibrations within the aromatic ring. A normal coordinate analysis, often supported by computational methods like Density Functional Theory (DFT), can be used to assign these observed bands to specific molecular motions, providing a detailed understanding of the molecule's vibrational dynamics. nih.govmdpi.com

Table 4: Key Vibrational Frequencies for 4-(Diethylamino)benzaldehyde

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Predominant Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR & Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR & Raman |

| Aldehyde C-H Stretch | ~2820, ~2720 | IR |

| Carbonyl (C=O) Stretch | ~1665-1685 | IR (Strong) |

| Aromatic C=C Stretch | 1600-1450 | IR & Raman |

Note: These are approximate ranges, and specific peak positions can be influenced by the sample state (solid or liquid) and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for identifying the functional groups present in 4-(Diethylamino)benzaldehyde. The vibrational modes of the molecule, corresponding to the stretching and bending of its chemical bonds, are detected as absorption bands in the infrared spectrum.

In the FTIR spectrum of related benzaldehyde (B42025) derivatives, characteristic peaks are observed that can be attributed to specific functional groups. For instance, the aldehyde group (CHO) exhibits a distinctive C-H stretching vibration in the range of 2880-2650 cm⁻¹. The highly conjugated system in 4-(Diethylamino)benzaldehyde influences the position of the carbonyl (C=O) stretching band, which is a strong indicator of the aldehyde functionality. Additionally, the spectrum shows bands corresponding to the C-N stretching of the diethylamino group and the vibrations of the benzene ring.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3080-3000 |

| Aliphatic C-H Stretch | 2975-2850 |

| Aldehyde C-H Stretch | 2880-2650 |

| Carbonyl (C=O) Stretch | ~1680 |

| Aromatic C=C Stretch | 1600-1450 |

| C-N Stretch | 1350-1250 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes that result in a change in the polarizability of the molecule. While extensive research has been conducted on the vibrational dynamics of similar molecules, specific Raman spectroscopic data with detailed peak assignments for 4-(Diethylamino)benzaldehyde is not extensively reported in the available literature. However, for the related compound 4-(dimethylamino)benzaldehyde (B131446), FT-Raman studies have been used to identify functional groups, which would be expected to have similar vibrational frequencies in 4-(Diethylamino)benzaldehyde. nih.gov

Inelastic Neutron Scattering (INS) Spectroscopy in Vibrational Dynamics (Related Compound)

Inelastic Neutron Scattering (INS) spectroscopy is a powerful technique for studying the vibrational dynamics of molecules, particularly for modes involving hydrogen atoms. Research on the related compound, 4-(dimethylamino)benzaldehyde, has utilized INS in conjunction with periodic Density Functional Theory (DFT) calculations to provide a reliable assignment of the vibrational bands. This approach has been particularly insightful for understanding low-wavenumber and high-amplitude vibrational modes that are not easily accessible by IR or Raman spectroscopy. However, specific INS spectroscopic studies focused solely on 4-(Diethylamino)benzaldehyde are not found in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Absorption and Fluorescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within 4-(Diethylamino)benzaldehyde. The presence of the electron-donating diethylamino group and the electron-withdrawing aldehyde group, connected through the phenyl ring, creates a push-pull system that results in significant absorption in the UV-Vis region. The position of the maximum absorption (λmax) is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Studies on related compounds have shown that increasing solvent polarity can lead to a bathochromic (red) shift in the absorption maximum, indicative of a more polar excited state compared to the ground state. While comprehensive studies detailing the absorption and fluorescence of 4-(Diethylamino)benzaldehyde in a wide range of solvents are limited, the available data indicates strong absorption in the ultraviolet and visible regions. For instance, a study on a derivative, 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone, reports a maximum absorbance (λmax) at 356 nm in methanol. scbt.com

| Solvent | Absorption Maximum (λmax) (nm) | Fluorescence Emission Maximum (nm) |

|---|---|---|

| Methanol | Data not available | Data not available |

| Chloroform | Data not available | Data not available |

| DMF | Data not available | Data not available |

X-ray Diffraction Studies for Crystal Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of the related compound 4-(dimethylamino)benzaldehyde has been determined and shows a monoclinic crystal system, a detailed single-crystal X-ray diffraction study for 4-(Diethylamino)benzaldehyde is not available in the published literature. nih.govresearchgate.net The crystal structure of a derivative, 4-(diethylamino)salicylaldehyde, has been reported, revealing a triclinic crystal system. mdpi.com However, this data cannot be directly extrapolated to determine the crystal structure of the parent compound.

Theoretical and Computational Chemistry Studies of 4 Diethylamino Benzaldehyde

Density Functional Theory (DFT) Calculations on Molecular Structure and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and geometry of molecules like 4-(Diethylamino)benzaldehyde. unec-jeas.comunec-jeas.com These calculations provide a theoretical framework for understanding its stability, reactivity, and spectroscopic properties.

Geometry Optimization

Theoretical geometry optimization of 4-(Diethylamino)benzaldehyde has been performed using DFT methods, such as the B3LYP functional with the 6-311G(d,p) basis set. mdpi.comconicet.gov.ar These calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The optimized geometry reveals that the aldehyde and diethylamino groups are nearly coplanar with the benzene (B151609) ring. researchgate.net This planarity facilitates electron delocalization across the molecule, which is crucial for its chemical and physical properties.

A comparison of selected optimized geometrical parameters with experimental data obtained from X-ray crystallography shows a good agreement, validating the computational models used. conicet.gov.arresearchgate.net For instance, the calculated bond lengths and angles are generally in close agreement with the experimental values, providing a reliable foundation for further computational analysis. conicet.gov.ar

Table 1: Selected Optimized and Experimental Geometrical Parameters of 4-(Dimethylamino)benzaldehyde (B131446)

| Parameter | B3LYP/6-31G(d,p) | MP2/6-31G(d,p) | Experimental |

| C(11)=O(12) | 1.221 Å | 1.228 Å | 1.204 Å |

| C(11)-H(13) | 1.114 Å | 1.107 Å | 0.930 Å |

| Data sourced from a study on 4-(Dimethylamino)benzaldehyde, a closely related compound, to illustrate typical computational versus experimental values. conicet.gov.ar |

Vibrational Analysis and Band Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific atomic motions within the molecule. nih.gov Theoretical vibrational frequencies are calculated for the optimized geometry, and these are then compared with experimental IR and Raman spectra. conicet.gov.arnih.gov

Studies have shown an excellent agreement between the calculated and experimental vibrational spectra of 4-(Dimethylamino)benzaldehyde, a similar compound, which allows for a detailed and reliable assignment of the vibrational bands. mdpi.comua.ptresearchgate.net This analysis includes the identification of characteristic vibrations of the aldehyde group (C=O stretching), the diethylamino group, and the benzene ring. researchgate.net

Crystal Field Splitting Analysis

In the solid state, intermolecular interactions within the crystal lattice can lead to the splitting of vibrational energy levels, a phenomenon known as crystal field splitting or factor group splitting. mdpi.com Periodic DFT calculations, which take into account the crystalline environment, have been used to predict and analyze this splitting in the vibrational spectra of crystalline 4-(Dimethylamino)benzaldehyde. mdpi.comua.pt

These studies have shown that crystal field splitting is observable for certain modes, particularly those associated with the dimethylamino group. mdpi.comua.pt The agreement between the predicted and experimentally observed splitting in the inelastic neutron scattering (INS) spectra further validates the accuracy of the periodic DFT models in describing the solid-state dynamics of this class of molecules. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. nih.govebi.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. iucr.org

For 4-(Diethylamino)benzaldehyde, HOMO-LUMO analysis reveals that the HOMO is primarily localized on the electron-donating diethylamino group and the benzene ring, while the LUMO is concentrated on the electron-withdrawing benzaldehyde (B42025) moiety. nih.gov This distribution indicates that the molecule is susceptible to electrophilic attack at the amino and phenyl regions and nucleophilic attack at the carbonyl carbon. The HOMO-LUMO energy gap has been calculated, and from these energies, important molecular properties such as ionization potential, electron affinity, chemical hardness, and softness can be derived. nih.govebi.ac.ukconicet.gov.ar

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.govebi.ac.uk It is used to analyze charge delocalization and hyperconjugative interactions that contribute to molecular stability. nih.govebi.ac.uk

In 4-(Diethylamino)benzaldehyde, NBO analysis reveals significant hyperconjugative interactions, particularly the delocalization of the lone pair of electrons from the nitrogen atom of the diethylamino group into the π-system of the benzene ring. This charge delocalization from the donor (diethylamino group) to the acceptor (benzaldehyde group) through the π-bridge of the phenyl ring is a key factor contributing to the molecule's stability and its nonlinear optical properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govebi.ac.uk The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For 4-(Diethylamino)benzaldehyde, the MEP map shows that the most negative potential is located around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. researchgate.net Conversely, the regions of positive potential are found around the hydrogen atoms of the aldehyde and the ethyl groups. This visualization of the electrostatic potential provides a clear and intuitive guide to the molecule's reactive sites. bohrium.com

Molecular Docking and Dynamics Simulations in Enzyme-Inhibitor Interactions

4-(Diethylamino)benzaldehyde (DEAB) is widely recognized as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, which are enzymes overexpressed in various cancer types, including prostate cancer. researchgate.netnih.gov Molecular docking studies have been instrumental in elucidating the binding mechanisms of DEAB and its analogues to different ALDH isoforms, providing a structural basis for their inhibitory activity and selectivity.

Docking analyses show that DEAB and its derivatives interact with the catalytic pocket of ALDH enzymes. The binding of these inhibitors is often stabilized by hydrogen bonds and nonpolar interactions with key amino acid residues. For instance, in ALDH1A3, analogues of DEAB have been shown to form hydrogen bonds with Cys313, Cys314, and Thr315. acs.org The diethylamino group of the molecule typically occupies a distinct binding region within the enzyme's catalytic pocket.

The development of DEAB analogues has been a strategy to enhance potency and selectivity for specific ALDH isoforms. nih.govacs.org Molecular docking has been crucial in understanding the structure-activity relationships of these analogues. For example, a comparison between a diethyl analogue and a diisopropyl analogue revealed a 17-fold difference in their ability to inhibit ALDH1A3. Docking simulations suggested that the additional methyl groups on the diisopropyl compound may lead to enhanced nonpolar interactions within the active site, thereby strengthening its binding. acs.org

Furthermore, molecular docking has helped explain the selectivity of certain inhibitors for specific ALDH isoforms. The presence of a 2-methyl substituent in some inhibitor analogues was predicted to cause a steric clash with leucine (B10760876) residues in ALDH1A2 and ALDH1A3, but not with the corresponding valine residue in ALDH1A1, providing a reason for the observed ALDH1A1 selectivity. In another study, docking analysis of an analogue with a nitro group suggested that an interaction between the nitro group and the Tyr115 residue in ALDH3A1 might contribute to its enhanced inhibitory capacity. nih.govacs.org

The table below summarizes the inhibitory activities of DEAB and some of its analogues against various ALDH isoforms as reported in a study focused on expanding the DEAB scaffold.

| Compound | Target Enzyme | IC₅₀ (µM) | Notes |

| DEAB | ALDH1A3 | >200 | Pan-inhibitor, used as a reference. acs.org |

| Analogue 14 | ALDH1A3 | 0.63 | A diisopropyl analogue showing potent inhibition. acs.org |

| Analogue 15 | ALDH1A3 | Potent Inhibitor | Data suggests strong activity. acs.org |

| Analogue 16 | ALDH1A3 | Potent Inhibitor | Data suggests strong activity. acs.org |

| Analogue 18 | ALDH3A1 | Potent Inhibitor | Also characterized as a competitive inhibitor. acs.org |

| Analogue 19 | ALDH3A1 | Potent Inhibitor | Similar inhibition to Analogue 18. acs.org |

Kinetic studies have further characterized the nature of this inhibition. For ALDH3A1, certain DEAB analogues were found to be competitive inhibitors, with Kᵢ values determined to be in the low micromolar range, indicating strong binding. acs.org For example, compound 18 was identified as a competitive inhibitor of ALDH3A1 with a Kᵢ value of 0.30 ± 0.06 μM. acs.org These findings underscore the utility of computational models in designing more effective and selective enzyme inhibitors based on the 4-(diethylamino)benzaldehyde scaffold.

Conformational Analysis and Stability (Related Compound)

While detailed conformational analyses specifically for 4-(diethylamino)benzaldehyde were not the focus of the reviewed literature, studies on closely related molecules, such as N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazones, provide valuable insights into the conformational behavior of this class of compounds, particularly when they act as ligands in metal complexes. acs.orgnih.gov

Research on the synthesis of dinuclear rhenium(I) complexes with N-phenyl-[4-(dimethylamino)benzaldehyde] thiosemicarbazone (HLᴬ) and N-4-methoxybenzyl-[4-(dimethylamino)benzaldehyde] thiosemicarbazone (HLᴮ) has involved extensive structural characterization using X-ray diffraction. nih.gov These studies revealed different coordination modes and conformations of the thiosemicarbazone chain. acs.orgnih.gov The flexibility of the ligand backbone allows for the formation of various chelate rings, including four- and five-membered rings, and can lead to linkage isomerism. acs.org

Theoretical calculations in the gas phase were performed for the dimeric complexes to identify the most thermodynamically stable species. nih.gov The stability of different conformations and chelate rings was found to be influenced by the synthetic procedures used. acs.orgnih.gov The structural stability of these compounds in solution (dimethyl sulfoxide (B87167) and acetone) was also investigated using ¹H NMR spectroscopy, providing information on their behavior in different chemical environments. nih.gov This research highlights the complex conformational landscape that can be expected from derivatives of 4-(dialkylamino)benzaldehydes.

Excited State Dipole Moments and Solvatochromism (Related Compound)

The photophysical properties of 4-(diethylamino)benzaldehyde and related donor-acceptor chromophores are of significant interest. A key characteristic of these molecules is solvatochromism, where the position of the absorption and fluorescence bands shifts depending on the polarity of the solvent. This phenomenon is directly related to changes in the molecule's dipole moment upon electronic excitation.

Studies on related compounds, such as 4-(dimethylamino)benzaldehyde, have utilized solvatochromic methods to estimate the electric dipole moments in both the ground state (μg) and the excited state (μe). eurjchem.com The underlying principle is that a change in solvent polarity will differentially stabilize the ground and excited states of a polar molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red shift (bathochromic shift) in the fluorescence spectrum. researchgate.net

Several theoretical models, including the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, are commonly used to analyze the solvatochromic shifts and calculate the excited-state dipole moment. eurjchem.comresearchgate.net A consistent finding across various studies of similar dyes is that the excited-state dipole moment is significantly larger than the ground-state dipole moment. eurjchem.comresearchgate.net This increase is attributed to a substantial redistribution of π-electron density upon photoexcitation, leading to an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting aldehyde group. researchgate.net

For example, in a study of Nile Blue 690, a complex dye, the excited-state dipole moment was found to be larger than the ground-state moment, indicating a more polar excited state. eurjchem.com Similarly, research on various coumarin (B35378) dyes also demonstrated that μe values were higher than μg values. researchgate.net This general principle is expected to apply to 4-(diethylamino)benzaldehyde, where the diethylamino group acts as a strong electron donor and the benzaldehyde moiety as the acceptor. The significant change in dipole moment upon excitation is a fundamental property that governs its fluorescence behavior and interaction with its molecular environment.

Biological and Biomedical Research Applications of 4 Diethylamino Benzaldehyde

Investigation of Aldehyde Dehydrogenase (ALDH) Inhibition

4-(Diethylamino)benzaldehyde (DEAB) is a significant small molecule in biomedical research, primarily recognized for its role as an inhibitor of the aldehyde dehydrogenase (ALDH) superfamily of enzymes. nih.gov These enzymes are crucial in various cellular processes, including the detoxification of aldehydes and the synthesis of retinoic acid. nih.gov The inhibitory properties of DEAB have made it a standard control in assays used to identify cell populations with high ALDH activity, which is often a characteristic of stem cells. nih.govnih.gov

Contrary to early assumptions of high selectivity, extensive research has established that 4-(Diethylamino)benzaldehyde is a pan-ALDH inhibitor, demonstrating broad activity against multiple isoforms of the enzyme. nih.govnih.govacs.org Studies have shown that DEAB inhibits at least six different ALDH isoenzymes with IC50 values below 15 μM. nih.govresearchgate.net Its inhibitory profile extends across several ALDH families, including members of the ALDH1, ALDH2, and ALDH5 families. nih.gov However, it is not a universal inhibitor for the entire superfamily, as it has been found to be neither a substrate nor an inhibitor for ALDH1L1 and ALDH4A1. nih.goviu.edu This broad-spectrum activity is a critical consideration in its application as a research tool, as its effects are not limited to a single ALDH isoform. nih.gov

While DEAB is a pan-inhibitor, its potency varies significantly among the different ALDH isoforms. It is a particularly potent inhibitor of ALDH1A1, with reported IC50 and K_i_ values in the nanomolar range. nih.govmedchemexpress.com Its inhibitory activity against other isoforms is generally in the low micromolar to micromolar range. For instance, DEAB inhibits ALDH1A2, ALDH1B1, ALDH1A3, and ALDH5A1 with IC50 values of 1.2 µM, 1.2 µM, 3.0 µM, and 13 µM, respectively. It is also a potent inhibitor of ALDH2, with an IC50 value of 0.16 µM. This differential potency underscores a degree of selectivity, with the strongest inhibition observed against ALDH1A1. nih.gov

| ALDH Isoform | IC₅₀ (µM) | Kᵢ (nM) | Reference |

|---|---|---|---|

| ALDH1A1 | 0.057 | 4 - 9.8 | nih.govmedchemexpress.com |

| ALDH1A2 | 1.2 | - | nih.gov |

| ALDH1A3 | 3.0 - 10.2 | - | nih.govacs.org |

| ALDH1B1 | 1.2 | - | nih.gov |

| ALDH2 | 0.16 | - | nih.gov |

| ALDH5A1 | 13 | - | nih.gov |

The mechanism by which DEAB inhibits ALDH enzymes is complex and isoform-dependent. nih.govnih.gov Initially, it was developed as a reversible, competitive inhibitor, but subsequent research has revealed a more intricate interaction profile. nih.govacs.org

Reversible Inhibition: For several isoforms, including ALDH1A1, ALDH1A3, ALDH1B1, and ALDH5A1, DEAB acts as a competitive inhibitor. nih.govresearchgate.net In the case of ALDH1A1, it displays competitive inhibition with respect to the aldehyde substrate. nih.gov

Irreversible Inactivation: In contrast, DEAB has been shown to be an irreversible, covalent inactivator of ALDH1A2, ALDH2, and ALDH7A1. nih.goviu.eduacs.orgresearchgate.net The inactivation of ALDH7A1 occurs through the formation of a stable, covalent acyl-enzyme species. acs.orgnih.gov For ALDH1A2 and ALDH2, the mechanism of inactivation is consistent with the formation of a quinoid-like resonance state after hydride transfer. nih.goviu.edu

Substrate Activity: Complicating its role as an inhibitor, DEAB also serves as a substrate for certain isoforms. It is an excellent substrate for ALDH3A1 and a very slow substrate for ALDH1A1, ALDH1A3, ALDH1B1, and ALDH5A1. nih.goviu.edu For these latter enzymes, the turnover rate is so slow that DEAB effectively functions as an inhibitor for the oxidation of other, more rapidly metabolized aldehydes. nih.gov

This multifaceted mechanism, shifting between reversible competition, irreversible covalent modification, and substrate conversion depending on the specific ALDH isoform, highlights the chemical complexity of its interaction with this enzyme superfamily. nih.govacs.org

Kinetic analyses have provided quantitative insights into the interaction between DEAB and various ALDH isoforms. For ALDH1A1, DEAB demonstrates competitive inhibition with a determined inhibition constant (K_i_) of approximately 9.8 ± 3.1 nM with acetaldehyde (B116499) as the substrate. nih.gov Another study reported a K_i_ value of 4 nM for ALDH1. medchemexpress.com

For the isoforms that undergo irreversible inactivation, different kinetic parameters are used for characterization. The inactivation of ALDH7A1 by DEAB follows a pseudo-first-order model with an apparent maximal rate of inactivation (k_inact_) of 0.4 ± 0.1 min⁻¹ and an inhibitor concentration that gives half the maximal rate (K_I_) of 100 ± 36 μM. acs.org The irreversible inhibition of ALDH1A2 and ALDH2 is characterized by apparent bimolecular rate constants of 2900 M⁻¹s⁻¹ and 86,000 M⁻¹s⁻¹, respectively. nih.goviu.edu

| ALDH Isoform | Inhibition Type | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| ALDH1A1 | Reversible, Competitive | Kᵢ | 9.8 ± 3.1 nM | nih.gov |

| ALDH7A1 | Irreversible | k_inact_ | 0.4 ± 0.1 min⁻¹ | acs.org |

| ALDH7A1 | Irreversible | K_I_ | 100 ± 36 µM | acs.org |

| ALDH1A2 | Irreversible | Bimolecular Rate Constant | 2900 M⁻¹s⁻¹ | nih.goviu.edu |

| ALDH2 | Irreversible | Bimolecular Rate Constant | 86,000 M⁻¹s⁻¹ | nih.goviu.edu |

Anticancer Activity and Cytotoxicity in Cancer Cell Lines

Given the overexpression of ALDH isoforms in various cancers and their role in therapy resistance, ALDH inhibitors like DEAB have been investigated for their potential anticancer properties. nih.govacs.org

Aldehyde dehydrogenases are considered a potential therapeutic target in prostate cancer. nih.govacs.org Studies evaluating the antiproliferative activity of 4-(Diethylamino)benzaldehyde have been conducted on prostate cancer cell lines. Research has shown that DEAB exhibits cytotoxicity against these cells, although its potency is modest. nih.gov In a study involving three different prostate cancer cell lines, DEAB displayed an IC50 value of greater than 200 μM. nih.govacs.orgwhiterose.ac.uk While DEAB itself may have limited direct cytotoxicity, the same study demonstrated that closely related analogues could be synthesized with significantly increased potency, with some showing IC50 values in the 10–200 μM range. nih.govacs.orgnih.gov This suggests that the DEAB scaffold is a valuable starting point for developing more potent ALDH inhibitors for prostate cancer therapy. nih.govnih.gov

| Cell Lines | IC₅₀ (µM) | Reference |

|---|---|---|

| Prostate Cancer Cell Lines (unspecified) | >200 | nih.govacs.orgwhiterose.ac.uk |

Modulation of Cancer Stem Cells (CSCs)

4-(Diethylamino)benzaldehyde (DEAB) is widely recognized in cancer research as a pan-inhibitor of aldehyde dehydrogenases (ALDHs). nih.govacs.orgresearchgate.netnih.gov The ALDH superfamily of enzymes is implicated in various cellular functions, and its overexpression is linked to cancer cell proliferation, differentiation, and survival. nih.govresearchgate.net Notably, high ALDH activity is considered a key marker for identifying cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. nih.gov

In laboratory settings, DEAB is a critical component of the Aldefluor assay, a standard method for identifying and isolating cell populations with high ALDH expression (ALDHhigh). nih.govresearchgate.net By inhibiting ALDH activity, DEAB serves as a negative control, allowing researchers to distinguish the ALDHhigh CSC population from other cells. nih.gov Research has indicated that DEAB can delay the differentiation of these cancer stem cells. nih.govresearchgate.net This inhibitory action on a key CSC marker underscores its importance as a tool for studying the biology of these resilient cancer cells. nih.gov While DEAB itself is a broad-spectrum inhibitor, studies have focused on creating analogues with greater potency and selectivity for specific ALDH isoforms that are overexpressed in various cancers, such as ALDH1A3 and ALDH3A1 in prostate cancer. nih.govacs.orgnih.gov

Combination Treatments with Chemotherapeutic Agents

The role of 4-(Diethylamino)benzaldehyde as an ALDH inhibitor has prompted investigations into its potential use in combination with conventional chemotherapeutic agents. nih.gov The rationale for this approach is based on the function of ALDH in drug resistance, making its inhibition a strategy to potentially re-sensitize cancer cells to chemotherapy.

Research has explored the efficacy of DEAB and its more potent analogues in combination with taxane-based chemotherapies like docetaxel. nih.govacs.orgnih.gov In studies involving patient-derived primary prostate tumor epithelial cells, specific analogues of DEAB demonstrated greater potency than the parent compound when used in a combination treatment with docetaxel. nih.govacs.orgnih.gov For instance, analogues designated as '14' and '18' in one study were found to be more effective than DEAB against these primary cells, both as single agents and in conjunction with docetaxel. nih.gov These findings support the exploration of ALDH inhibitors based on the 4-(diethylamino)benzaldehyde scaffold as adjuncts to chemotherapy to overcome drug resistance and target the cancer stem cell population. nih.govwhiterose.ac.uk

| Compound | Target ALDH Isoform | Observed Efficacy in Prostate Cancer Models | Reference |

|---|---|---|---|

| 4-(Diethylamino)benzaldehyde (DEAB) | Pan-inhibitor | Baseline ALDH inhibitor, shows potential in combination treatments. | nih.gov |

| Analogue 14 | ALDH1A3 | More potent than DEAB as a single agent and in combination with docetaxel. | nih.govacs.org |

| Analogue 18 | ALDH3A1 | More potent than DEAB as a single agent and in combination with docetaxel. | nih.govacs.org |

Development of Fluorescent Probes and Biosensors

The chemical structure of 4-(diethylamino)benzaldehyde and its derivatives, particularly the combination of an electron-donating diethylamino group and an electron-withdrawing aldehyde group, makes it a valuable scaffold for the synthesis of fluorescent molecules. This structure facilitates intramolecular charge transfer (ICT), a key mechanism in the design of environmentally sensitive fluorescent probes. These probes can change their fluorescence properties (such as intensity and wavelength) in response to specific analytes or changes in their local environment.

The 4-(diethylamino)benzaldehyde motif has been incorporated into the design of fluorescent probes for detecting important biological analytes.

Hydrogen Sulfide (B99878) (H₂S): Hydrogen sulfide is now recognized as a critical gaseous signaling molecule (gasotransmitter) in various physiological processes. researchgate.netmdpi.com Fluorescent probes offer a powerful method for detecting H₂S in biological systems with high sensitivity and spatiotemporal resolution. researchgate.netmdpi.com A derivative, 4-(diethylamino)salicylaldehyde, has been used as a key building block to synthesize a fluorophore for a near-infrared fluorescent probe designed to detect H₂S. google.com The design of such probes often relies on an H₂S-triggered chemical reaction, such as the reduction of an azide (B81097) group to a highly fluorescent amine, which causes a significant "turn-on" fluorescence signal. mdpi.com

Proteins: The aldehyde group on the benzaldehyde (B42025) structure is reactive towards primary amines, such as the lysine (B10760008) residues found on the surface of proteins. sigmaaldrich.comjenabioscience.com This reactivity allows for the covalent labeling of proteins, a fundamental technique in biochemistry and cell biology. nih.gov By creating derivatives of 4-(diethylamino)benzaldehyde that can form stable linkages with proteins, researchers can develop fluorescent tags to visualize protein localization and dynamics. rsc.org

A primary application of fluorescent probes developed from scaffolds like 4-(diethylamino)benzaldehyde is in live-cell imaging. semanticscholar.org These tools enable researchers to visualize the distribution and concentration of specific analytes within living cells in real time. Probes designed for detecting H₂S, for example, have been successfully used to image both externally supplied (exogenous) and internally produced (endogenous) H₂S in cell lines like HeLa cells. mdpi.comnih.gov The ability to specifically label proteins with fluorescent tags also allows for detailed studies of their function and trafficking within cellular compartments using advanced microscopy techniques. nih.gov

Analytical Reagent in Spectrophotometric Determination

Beyond its applications in fluorescence, derivatives of 4-(diethylamino)benzaldehyde serve as effective reagents in analytical chemistry, specifically for the colorimetric and spectrophotometric determination of metal ions. This method relies on the formation of a colored complex between the reagent and the target metal ion, where the intensity of the color is proportional to the concentration of the ion.

A well-documented application is the use of 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT) as a sensitive and selective reagent for the spectrophotometric determination of palladium(II). researchgate.net The DEABT reagent reacts with palladium(II) ions under specific pH conditions (typically around pH 3.0) to form a stable, yellow-colored complex. researchgate.net The absorbance of this complex can be measured with a spectrophotometer at its maximum absorption wavelength (λmax), which is approximately 408 nm. researchgate.net This method provides a simple, rapid, and accurate way to quantify palladium in various samples, including alloys and catalysts. researchgate.net A similar reagent, 4-(dimethylamino)benzaldehyde (B131446) thiosemicarbazone (DMABT), has also been used for the same purpose. oup.com

| Parameter | Value | Reference |

|---|---|---|

| Reagent | 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT) | researchgate.net |

| Optimal pH | 3.0 | researchgate.net |

| Maximum Absorbance (λmax) | 408 nm | researchgate.net |

| Molar Absorptivity | 3.33 x 104 dm3 mol-1 cm-1 | researchgate.net |

| Sandell's Sensitivity | 0.0032 µg cm-2 | researchgate.net |

| Complex Stoichiometry (Pd:DEABT) | 1:2 | researchgate.net |

Derivatization Agent in Chromatographic and Mass Spectrometric Analysis for Biomedical Samples

4-(Diethylamino)benzaldehyde (DEAB) serves as a valuable derivatization agent in the field of biomedical analysis. Its primary function is to react with specific functional groups in target analytes, thereby modifying their chemical properties to enhance their detectability in chromatographic and mass spectrometric methods. The aldehyde group in DEAB readily reacts with primary amino groups under acidic conditions to form a Schiff base, a compound with a carbon-nitrogen double bond. This reaction is particularly useful for analytes that lack a chromophore, the part of a molecule that absorbs light, making them difficult to detect using UV-Visible spectrophotometry. The resulting derivative incorporates the diethylaminobenzaldehyde moiety, which is chromophoric, thus rendering the analyte detectable.

Pharmacokinetic Studies

The application of 4-(diethylamino)benzaldehyde as a derivatizing agent has been notably demonstrated in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of drugs. A significant example is the quantitative analysis of methoxyamine (MX), an anticancer drug candidate.

In a key study, a quantitative high-performance liquid chromatography-ultraviolet (HPLC-UV) method was developed and validated for the analysis of methoxyamine using DEAB as the derivatizing agent. The research showed that methoxyamine reacts with DEAB in an acidic environment to form a protonated 4-(diethylamino)benzaldehyde o-methyloxime (DBMOH+). This derivative is then readily separable and detectable. nih.gov

The method was validated to be precise and accurate, with intra-assay and inter-assay precision (expressed as percent relative standard deviation) being ≤5% and ≤8%, respectively. The accuracy was found to be within 94.2-100% for intra-assay and 92.6-111% for inter-assay measurements. nih.gov These findings underscore the reliability of using DEAB as a derivatization agent for pharmacokinetic analysis of amine-containing drugs.

Validation Parameters of HPLC-UV Method for Methoxyamine using DEAB Derivatization

| Parameter | Value | Reference |

|---|---|---|

| Linear Calibration Range | 0.100 to 10.0 µM | nih.gov |

| Correlation Coefficient (r) | 0.999 | nih.gov |

| Detection Limit | 5 pmol (with a 50 µL sample size) | nih.gov |

| Intra-assay Precision (%RSD) | ≤5% | nih.gov |

| Inter-assay Precision (%RSD) | ≤8% | nih.gov |

| Intra-assay Accuracy | 94.2-100% | nih.gov |

| Inter-assay Accuracy | 92.6-111% | nih.gov |

Detection of Amines and Aldehydes in Biological Matrices

The utility of 4-(diethylamino)benzaldehyde extends to the broader detection of amines and aldehydes in various biological matrices such as plasma and urine. The principle of the derivatization reaction remains the formation of a Schiff base with primary amines, which facilitates their quantification.

While the most detailed research available focuses on methoxyamine, the reaction of DEAB with a primary amino group is a general chemical principle. This suggests its applicability for the derivatization of other primary amines in biological samples, provided that appropriate method development and validation are conducted. The reaction introduces a chromophore into the analyte molecule, enabling its detection by HPLC-UV.

The derivatization of analytes is a common strategy to improve their chromatographic separation and detection sensitivity. For compounds that are inherently difficult to detect due to their low concentrations or lack of UV-absorbing properties in complex biological fluids, derivatization with a reagent like DEAB can be an effective solution.

Application of DEAB in the Analysis of Methoxyamine in Biological Matrices

| Analyte | Derivatizing Agent | Derivative Formed | Analytical Technique | Reference |

|---|---|---|---|---|

| Methoxyamine | 4-(Diethylamino)benzaldehyde (DEAB) | Protonated 4-(diethylamino)benzaldehyde o-methyloxime (DBMOH+) | HPLC-UV | nih.gov |

Materials Science Applications and Research on 4 Diethylamino Benzaldehyde

Development of New Materials with Specific Optical or Electrical Properties

The molecular structure of 4-(diethylamino)benzaldehyde makes it an excellent candidate for creating materials with interesting nonlinear optical (NLO) properties. The interaction between the electron-donating amino group and the electron-withdrawing aldehyde group across the pi-conjugated system of the benzene (B151609) ring results in a significant molecular dipole moment and hyperpolarizability, which are prerequisites for second and third-order NLO activity.

A notable derivative, 2-[4-(diethylamino)benzylidene]malononitrile (DEBM), has been synthesized and grown as bulk single crystals for NLO applications. Research has shown that DEBM crystals are transparent in the entire visible and near-infrared regions, with a lower cutoff wavelength around 476.8 nm. The optical band gap was estimated to be approximately 2.68 eV. Third-order optical nonlinearities were confirmed using the Z-scan technique, indicating that DEBM is a promising organic crystal for NLO applications. Furthermore, these crystals exhibit a high laser damage threshold (LDT) of up to 1.95 GW cm⁻², which is superior to many other organic and inorganic NLO materials. The low dielectric constant of DEBM also suggests its potential use in the microelectronics industry.

Table 1: Key Properties of 2-[4-(diethylamino)benzylidene]malononitrile (DEBM) Single Crystal

| Property | Value |

|---|---|

| Crystal Size | Up to 22 × 5 × 12 mm³ |

| Lower Cutoff Wavelength | ~476.8 nm |

| Optical Band Gap (Eg) | ~2.68 eV |

| Laser Damage Threshold (LDT) | Up to 1.95 GW cm⁻² |

| Melting Point | 137.8 °C |

Corrosion Inhibition Studies of 4-(Diethylamino)benzaldehyde Schiff Base Cationic Amphiphiles

Schiff bases, formed by the condensation reaction of an aldehyde or ketone with a primary amine, are a well-established class of corrosion inhibitors for various metals and alloys in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks active corrosion sites. qualitas1998.net The presence of heteroatoms like nitrogen and oxygen, along with aromatic rings in their structure, facilitates this adsorption process. qualitas1998.net

Specific research has been conducted on the synthesis and evaluation of Schiff base cationic amphiphiles derived from 4-(diethylamino)benzaldehyde as corrosion inhibitors for carbon steel in different acidic media. qualitas1998.net These molecules combine the features of a Schiff base with the surface-active properties of amphiphiles. The general mechanism involves the inhibitor molecules adsorbing onto the steel surface, which can be described by adsorption isotherms like the Langmuir model. This forms a protective film that isolates the metal from the corrosive environment. tno.nl Studies on related Schiff bases derived from 4-(dimethylamino)benzaldehyde (B131446) have shown high inhibition efficiencies, often exceeding 90%, for mild steel in hydrochloric acid solutions. acs.org The performance of these inhibitors is influenced by factors such as their concentration, the temperature, and the nature of the acidic medium. acs.org The formation of a barrier on the metal surface has been confirmed by techniques like scanning electron microscopy (SEM), which shows a smoother surface on protected steel compared to the damaged surface of unprotected samples. acs.org

Organic-Inorganic Hybrid Materials (Related Compound)

Organic-inorganic hybrid materials combine the distinct properties of organic polymers (e.g., flexibility, processability) and inorganic solids (e.g., rigidity, thermal stability) at the molecular level. Functionalized organic molecules can be incorporated into an inorganic matrix, such as silica (B1680970), through processes like the sol-gel method.

While specific research on incorporating 4-(diethylamino)benzaldehyde into such hybrids is not widely documented, the principle has been demonstrated with related compounds. For instance, amino-functionalized precursors have been used to create microporous hybrid silica membranes. tno.nl In a typical synthesis, an amino-functionalized triethoxysilane (B36694) is co-condensed with a matrix-forming precursor like 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) via a sol-gel process. tno.nl This results in a hybrid material where the amino groups are covalently integrated into the silica network. These amino groups can introduce specific functionalities, such as increased hydrophilicity and altered molecular separation properties. The incorporation of such polar functional groups leads to strong water adsorption and can significantly impact the permeability of gases like hydrogen. tno.nl This approach demonstrates how functionalized benzaldehyde (B42025) derivatives could potentially be used to tailor the surface chemistry and pore structure of hybrid materials for applications in catalysis, separation, and sensing.

Deep Eutectic Solvents and Derivatization/Microextraction Applications (Related Compound)